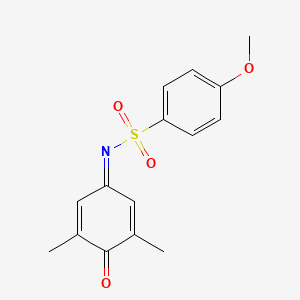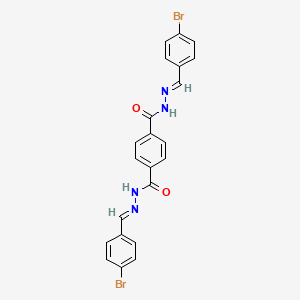
N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide is a compound of interest in various fields of chemistry and pharmacology due to its complex structure and potential applications. Although the specific compound's direct studies are scarce, related compounds have been synthesized and analyzed, providing insights into potential synthesis methods, structural analysis, and properties that could apply to N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of specific phenylacetamide derivatives with other chemical agents under controlled conditions. For instance, one method involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. This method yields compounds with potential anticancer activity through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals intermolecular hydrogen bonds and intramolecular interactions significant for their stability and reactivity. For example, one compound crystallizes in the orthorhombic crystal system, exhibiting N–H⋅⋅⋅O hydrogen bonds, which are crucial for its structural integrity (Sharma et al., 2018).
Chemical Reactions and Properties
Reactive intermediates and the synthesis of derivatives often involve the use of silylated derivatives and specific reactions, such as transsilylation, to introduce new functional groups that modify the compound's chemical properties (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Although specific data for N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide is not available, similar compounds' analysis can provide insights into its potential physical properties.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for application in synthesis and pharmaceutical development. For instance, related compounds have been shown to undergo specific reactions yielding products with significant biological activity (Sharma et al., 2018).
Scientific Research Applications
Anticancer Drug Synthesis and Molecular Docking Analysis
A study by Sharma et al. (2018) involved the synthesis of a compound closely related to N-(2-ethoxyphenyl)-2-(4-isopropylphenoxy)acetamide, focusing on anticancer properties. The compound was synthesized and its structure analyzed through elemental analyses and spectroscopic techniques. The anticancer activity was assessed through in silico modeling, targeting the VEGFr receptor, suggesting potential therapeutic applications in oncology (G. Sharma, S. Anthal, D. Geetha, F. H. Al-Ostoot, Yasser Hussein Eissa Mohammed, S. Ara Khanum, M. A. Sridhar, R. Kant, 2018).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. The study highlights the potential of using immobilized lipase for this transformation, optimizing various parameters for improved yield and selectivity (Deepali B Magadum, G. Yadav, 2018).
Environmental and Metabolic Studies
Coleman et al. (2000) investigated the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although the focus is on the environmental persistence and metabolic pathways of chloroacetamide herbicides, it provides insights into the broader context of acetamide derivatives' metabolism and potential environmental impacts (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000).
Green Synthesis of N-Acylphenolamine Derivatives
Qi et al. (2020) explored the use of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for the degradation of acetaminophen, demonstrating an efficient method for removing persistent organic pollutants from water. This study underscores the environmental applications of acetamide derivatives in pollution control (Juanjuan Qi, Juzhe Liu, Fengbin Sun, Taobo Huang, Jun Duan, Wen Liu, 2020).
Potential Pesticides from N-(Hydroxyalkyl)-4-chlorophenoxyacetamide Derivatives
Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction, highlighting their potential as pesticides. The study provides foundational data for further exploration of these compounds in agricultural applications (E. Olszewska, B. Tarasiuk, S. Pikus, 2009).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-22-18-8-6-5-7-17(18)20-19(21)13-23-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUJTSIAQWCKCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5592482.png)
![8-bromo-2-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5592490.png)

![3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)
![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)


![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5592563.png)
![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)